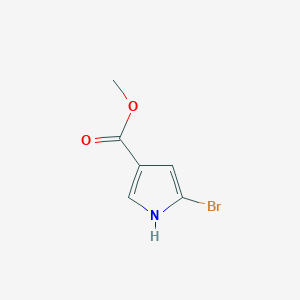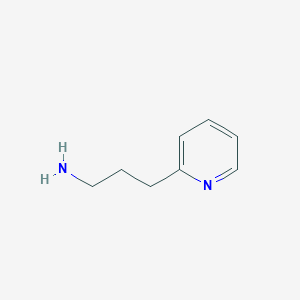
3-氯-4-硝基吡啶 N-氧化物
描述
3-Chloro-4-nitropyridine N-oxide (3C4NPO) is a chemical compound with a wide range of applications in scientific research. It is a useful reagent for synthesizing various organic compounds, as well as a useful research tool for studying the mechanism of action of various biochemical and physiological processes.
科学研究应用
分子结构分析
已使用气相电子衍射分析了各种吡啶-N-氧化物的分子结构,包括 4-氯-吡啶-N-氧化物。该分析提供了详细的结构参数,对于理解这些化合物在材料科学和药物等领域的化学行为和潜在应用至关重要 (Chiang 和 Song,1983)。
结构性质和分子间相互作用
对吡啶 N-氧化物衍生物的结构性质和分子间相互作用的研究显示出独特的特性。例如,在吡啶 N-氧化物衍生物的氯代和溴代衍生物的晶体中观察到的有吸引力的分子间 =C-H...O 相互作用表明在晶体工程和分子材料设计中的潜在应用 (Hanuza 等人,1997)。
合成和反应性
通过格氏试剂对硝基吡啶 N-氧化物进行简便的芳基化和烷基化研究提供了对这些化合物合成多功能性的见解。此类研究对于开发基于吡啶的化合物的有效合成路线至关重要,这些化合物在有机合成和药物中具有广泛的应用 (Zhang 和 Duan,2011)。
在 SNAr 反应中的络合物形成和反应性
4-硝基吡啶 N-氧化物与各种受体(如三氟化硼和氯化氢)形成分子络合物,突出了这些化合物在亲核取代反应中的反应性。这一方面在有机合成和新化学反应的开发中至关重要 (Nizhnik 等人,2008)。
氢键给体能力的光谱评估
4-硝基吡啶 N-氧化物已被评估为溶剂化变色指示剂,用于评估溶剂的氢键给体能力。该应用在分析化学中很重要,其中了解溶剂相互作用对于各种分析至关重要 (Lagalante 等人,1996)。
作用机制
Target of Action
3-Chloro-4-nitropyridine N-oxide is a chemical compound that is used in the synthesis of various pharmaceutical products . It’s important to note that the targets can vary depending on the specific pharmaceutical product that the compound is used to synthesize.
Mode of Action
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .
Biochemical Pathways
It is known that the compound can be used in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
It is known that the compound is used in the synthesis of various pharmaceutical products, suggesting that its action can result in a wide range of biological effects depending on the specific product .
Action Environment
The action of 3-Chloro-4-nitropyridine N-oxide can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions that are highly exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient synthesis of the compound .
生化分析
Biochemical Properties
3-Chloro-4-nitropyridine N-oxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the enzyme and the specific conditions of the reaction .
Cellular Effects
The effects of 3-Chloro-4-nitropyridine N-oxide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of certain genes, leading to changes in protein synthesis and cellular function. Additionally, it may affect metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-4-nitropyridine N-oxide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-Chloro-4-nitropyridine N-oxide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-nitropyridine N-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-4-nitropyridine N-oxide can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-nitropyridine N-oxide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, 3-Chloro-4-nitropyridine N-oxide can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways .
Metabolic Pathways
3-Chloro-4-nitropyridine N-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 3-Chloro-4-nitropyridine N-oxide within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 3-Chloro-4-nitropyridine N-oxide can accumulate in specific compartments or organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Chloro-4-nitropyridine N-oxide is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall activity within the cell .
属性
IUPAC Name |
3-chloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLTDWOVIYXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344830 | |
| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76439-45-7 | |
| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)








